molecular formula C8H9ClN2O3 B3376072 ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1170954-70-7

ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3376072
CAS No.: 1170954-70-7
M. Wt: 216.62 g/mol
InChI Key: UWZYSHUOQCSFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorocarbonyl group and an ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl group. The general reaction scheme is as follows:

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate+PhosgeneEthyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate\text{Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate} + \text{Phosgene} \rightarrow \text{this compound} Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate+Phosgene→Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The chlorocarbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides.

    Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorocarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(bromocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(fluorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(iodocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its halogenated analogs. The chlorine atom’s electronegativity and size influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-4-5(7(9)12)10-11(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYSHUOQCSFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170954-70-7
Record name ethyl 3-(carbonochloridoyl)-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.